(S)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine

Description

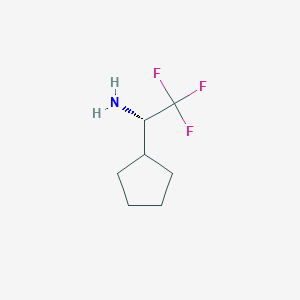

(S)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine is a chiral amine featuring a cyclopentyl group and a trifluoroethylamine backbone. Its molecular formula is C₇H₁₂F₃N, with a molecular weight of 167 Da and a LogP value of 2.06, indicating moderate lipophilicity . The compound’s stereochemistry (S-configuration) is critical for its biological interactions, as enantiomers often exhibit divergent pharmacological profiles. It is commercially available with ≥95% purity and is utilized in medicinal chemistry for synthesizing kinase inhibitors and other bioactive molecules .

Properties

Molecular Formula |

C7H12F3N |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

(1S)-1-cyclopentyl-2,2,2-trifluoroethanamine |

InChI |

InChI=1S/C7H12F3N/c8-7(9,10)6(11)5-3-1-2-4-5/h5-6H,1-4,11H2/t6-/m0/s1 |

InChI Key |

AODCHWTZHXHHJG-LURJTMIESA-N |

Isomeric SMILES |

C1CCC(C1)[C@@H](C(F)(F)F)N |

Canonical SMILES |

C1CCC(C1)C(C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of a suitable cyclopentyl precursor.

Fluorination: Introduction of the trifluoromethyl group can be achieved using reagents such as trifluoromethyl iodide (CF3I) under specific conditions.

Amine Introduction:

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, including the use of catalysts, high-pressure reactors, and continuous flow systems to enhance yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically forming corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions may yield simpler amine derivatives or remove specific functional groups.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl trifluoroethanol, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(S)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine has several applications in scientific research:

Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.

Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound belongs to a family of cycloalkyl-trifluoroethylamines , where structural variations arise from:

- Cycloalkyl substituents (cyclopentyl vs. cyclopropyl/cyclobutyl).

- Stereochemistry (S- or R-configuration).

- Additional functional groups (e.g., hydrochlorides, fluorinated aryl motifs).

Table 1: Structural Comparison of Selected Analogs

*Similarity scores derived from Tanimoto coefficient analysis .

Physicochemical Properties

The cyclopentyl analog exhibits higher molecular weight and lipophilicity (LogP = 2.06) compared to smaller cycloalkyl derivatives (e.g., cyclopropyl: LogP ~1.5 inferred from structural trends). The hydrochloride salt forms (e.g., 1-cyclopentyl analog hydrochloride) enhance solubility in polar solvents, critical for pharmaceutical formulations .

Table 2: Physical Properties

| Compound | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |

|---|---|---|---|---|

| This compound | 2.06 | 1 | 1 | 26 |

| 1-Cyclopropyl-2,2,2-trifluoroethan-1-amine | ~1.5* | 1 | 1 | 26 |

| 2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine | 2.78 | 1 | 1 | 26 |

*Estimated based on cyclopropyl analog’s lower hydrophobicity.

Biological Activity

(S)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Molecular Characteristics

- Molecular Formula : C7H13F3N

- Molecular Weight : 167.19 g/mol

- IUPAC Name : (S)-1-Cyclopentyl-2,2,2-trifluoroethanamine

- CAS Number : 1376380-74-3

The presence of a trifluoromethyl group significantly enhances the compound's lipophilicity, which facilitates its interaction with various biological targets. This structural feature is crucial for its biological activity, allowing it to penetrate cell membranes and interact with intracellular components effectively.

Enzyme Interactions

Research indicates that this compound interacts with several enzymes and receptors, modulating their activity. The trifluoromethyl group enhances binding affinity to specific targets, potentially acting as an inhibitor or activator depending on the biological context. This compound may influence the activity of G-protein coupled receptors (GPCRs), which are integral to numerous signaling pathways in cells.

Table 1: Interaction with Key Enzymes

| Enzyme/Target | Mode of Action | Biological Implication |

|---|---|---|

| G-protein coupled receptors | Modulation of signaling pathways | Influences physiological responses such as metabolism and neurotransmission |

| Various metabolic enzymes | Inhibition/activation | Potential role in metabolic disorders |

Cellular Effects

The compound exhibits profound effects on cellular processes, including:

- Cell Signaling Pathways : It can modulate intracellular signaling cascades, affecting gene expression and cellular metabolism.

- Gene Expression : Alterations in gene expression patterns may lead to changes in cell behavior and function.

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The enhanced lipophilicity due to the trifluoromethyl group allows it to penetrate cell membranes effectively. Once inside the cell, it may interact with various intracellular targets, influencing their activity and function.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Pharmacological Studies : In vitro studies have shown that this compound can significantly alter enzyme kinetics in metabolic pathways relevant to pharmacological applications.

- Therapeutic Potential : Preliminary research suggests potential applications in treating neurological and metabolic disorders due to its ability to modulate key biological pathways.

- Safety Profile : Initial assessments indicate a favorable safety profile; however, comprehensive toxicological studies are needed to fully understand its implications for human health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.